molecular formula C15H14FNO2 B11107880 2-{[(E)-(3-fluoro-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylphenol

2-{[(E)-(3-fluoro-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylphenol

Cat. No.: B11107880
M. Wt: 259.27 g/mol
InChI Key: OORWBADILQSRCW-UHFFFAOYSA-N
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Description

2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a hydroxyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL typically involves the condensation of 3-fluoro-2-hydroxybenzaldehyde with 4,5-dimethylphenol under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 3-fluoro-2-hydroxybenzylamine derivatives.

    Substitution: Formation of 3-substituted-2-hydroxyphenyl derivatives.

Scientific Research Applications

2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group enhances its binding affinity to these targets, potentially modulating their activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino}butanoic acid
  • (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one

Uniqueness

2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL is unique due to its specific combination of a fluorinated phenyl group and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-[(3-fluoro-2-hydroxyphenyl)methylideneamino]-4,5-dimethylphenol

InChI

InChI=1S/C15H14FNO2/c1-9-6-13(14(18)7-10(9)2)17-8-11-4-3-5-12(16)15(11)19/h3-8,18-19H,1-2H3

InChI Key

OORWBADILQSRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)N=CC2=C(C(=CC=C2)F)O

Origin of Product

United States

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